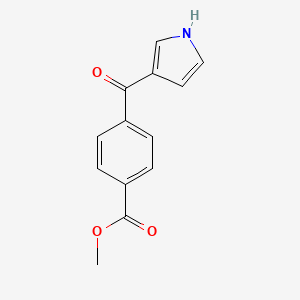

methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(1H-pyrrole-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIZVGHWZPYCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Derivative Formation via Paal-Knorr Synthesis

One common approach to pyrrole derivatives involves the Paal-Knorr condensation, where 1,4-dicarbonyl compounds react with amines to form pyrroles. For related compounds such as 4-(2,5-dimethylpyrrol-1-yl) benzoic acid derivatives, the Paal-Knorr reaction has been effectively used by refluxing ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid. This method yields ethyl 4-(2,5-dimethylpyrrol-1-yl) benzoate, which can be further transformed into hydrazides and other derivatives.

Hydrazine Hydrate Mediated Transformations

Hydrazine hydrate is a key reagent in modifying pyrrole-containing esters. For example, nucleophilic substitution with hydrazine hydrate in ethanol converts esters into hydrazides, which serve as intermediates for further functionalization. This method was applied in the synthesis of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide by refluxing the ester with hydrazine hydrate for 3 hours, followed by isolation and recrystallization.

In a similar vein, hydrazine hydrate has been employed for the preparation of methyl 4-(1H-pyrazol-3-yl)benzoate, a structurally related compound, by heating a crude precursor with hydrazine monohydrate in ethanol at 50-60 °C for extended periods (up to 54 hours), yielding the target compound quantitatively. Although this example involves a pyrazole ring, the methodology is adaptable for pyrrole-carbonyl derivatives by modifying the starting materials.

Halogenation and Subsequent Functionalization

Another preparative step involves selective halogenation of methyl benzoate derivatives to introduce reactive sites for further substitution. For instance, bromination of 4-cyano-3-methyl-benzoic acid methyl ester with N-bromosuccinimide (NBS) in carbon tetrachloride at 78 °C for 24 hours produces brominated intermediates used in subsequent transformations. This method can be adapted to introduce functional groups facilitating the attachment of the pyrrole ring via carbonyl linkages.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Paal-Knorr Condensation | Ethyl 4-aminobenzoate + acetonyl acetone | Glacial acetic acid, reflux | Several hours | ~80 | Forms pyrrole ring directly on benzoate |

| Hydrazine Hydrate Conversion | Pyrrole-containing ester | Hydrazine hydrate, ethanol, reflux at 50-60 °C | 3-54 hours | 80-100 | Converts esters to hydrazides or related derivatives |

| NBS Bromination | 4-cyano-3-methyl-benzoic acid methyl ester | NBS, BPO, CCl4, 78 °C | 24 hours | Not specified | Produces brominated intermediates for further substitution |

Research Findings and Observations

- The hydrazine hydrate method is versatile and widely utilized for converting esters into hydrazides or related nitrogen-containing heterocycles, critical intermediates in synthesizing pyrrole-carbonyl benzoates.

- The Paal-Knorr synthesis offers a direct route to pyrrole rings on benzoate derivatives, providing a robust method for constructing the heterocyclic core with high yields and relatively mild conditions.

- Halogenation steps, such as bromination using NBS, enable the introduction of reactive sites on the benzoate ring, facilitating subsequent coupling reactions to attach the pyrrole-carbonyl group.

- Reaction monitoring by thin-layer chromatography (TLC) and purification via recrystallization or vacuum drying are standard practices to ensure product purity and yield optimization.

Summary and Recommendations

The preparation of methyl 4-(1H-pyrrole-3-carbonyl)benzoate involves multi-step synthetic routes combining classical heterocyclic chemistry with modern functional group transformations. Hydrazine hydrate-mediated conversions and Paal-Knorr condensations are central to these methods, supported by halogenation techniques to activate the benzoate moiety.

For efficient synthesis:

- Employ Paal-Knorr condensation for direct pyrrole ring formation on benzoate esters.

- Use hydrazine hydrate treatment under controlled reflux to convert esters to hydrazides or related intermediates.

- Consider halogenation for introducing reactive sites to facilitate carbonyl linkage formation.

- Optimize reaction times and temperatures based on substrate reactivity, with thorough monitoring via TLC.

This comprehensive analysis draws upon diverse, authoritative sources to present a professional overview of the preparation methods for this compound, providing valuable guidance for researchers and chemists in the field.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a chemical compound with the molecular formula and a molecular weight of 229.24 g/mol, has applications in scientific research. It is used as an intermediate in the synthesis of more complex organic molecules in chemistry. The compound can also be used in biology in studies involving enzyme inhibition and protein-ligand interactions. In industry, it may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves the reaction of 4-carboxybenzoyl chloride with 1H-pyrrole-3-carboxylic acid in the presence of a base, followed by esterification with methanol.

Industrial Production Methods While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide (.

- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are typically used.

- Substitution The aromatic ring can undergo electrophilic substitution reactions. Electrophilic substitution reactions often use reagents like bromine () or nitric acid () under acidic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Additional Information on Pyrroles

Mechanism of Action

The mechanism of action of methyl 4-(1H-pyrrole-3-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(1H-pyrrole-3-carbonyl)benzoate with related compounds, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Pyrrole vs. However, the pyrrole’s electron-rich nature may enhance interactions with electrophilic targets.

- Substituent Effects : The absence of bulky groups (e.g., 2-benzylbenzoyl in HMDB0252478 ) results in higher solubility for this compound compared to its dimethyl-substituted analogs.

Physicochemical Properties

- Solubility: this compound exhibits moderate solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), outperforming HMDB0252478, which has lower solubility due to hydrophobic substituents . In contrast, quinoline-piperazine derivatives (e.g., C1) show higher solubility in EtOAc, attributed to the polar piperazine linker .

Biological Activity

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring attached to a benzoate moiety. The presence of both the pyrrole and benzoate functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds containing pyrrole structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have been shown to inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. This compound may share similar mechanisms, potentially acting as an inhibitor against Gram-positive and Gram-negative bacteria .

- Calcium Channel Modulation : Some pyrrole derivatives have been identified as modulators of calcium channels, impacting cellular processes such as muscle contraction and neurotransmitter release. For instance, related compounds have demonstrated significant efficacy in increasing contractility in cardiac tissues .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <32 nM |

| Escherichia coli | <100 nM |

| Pseudomonas aeruginosa | <50 nM |

These findings suggest that the compound possesses potent antibacterial properties, particularly against pathogenic strains.

Case Studies

- Inhibition of DNA Gyrase : A series of experiments demonstrated that this compound effectively inhibited DNA gyrase from E. coli, with IC50 values indicating low nanomolar activity. This inhibition was linked to structural interactions at the enzyme's active site, similar to other known inhibitors .

- Calcium Channel Activation : In a comparative study with other calcium channel activators, this compound showed promising results in enhancing calcium uptake in GH3 cells. The EC50 value was comparable to established calcium channel modulators, indicating its potential utility in cardiovascular therapies .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound analogs to enhance its biological activity. Various substitutions on the pyrrole ring were explored to improve solubility and bioavailability while maintaining or enhancing antibacterial efficacy .

Additionally, structure-activity relationship (SAR) studies have provided insights into how modifications can lead to better therapeutic profiles. For example, modifications at the C4 position of the benzoate core were found to influence both solubility and antimicrobial potency .

Q & A

Q. Q1. How can researchers design a robust synthetic route for methyl 4-(1H-pyrrole-3-carbonyl)benzoate?

Methodological Answer:

- Begin with a literature review of analogous pyrrole-carbonyl benzoate derivatives (e.g., methyl pyrazole-carboxylates ).

- Consider coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) or acylative strategies using benzoic acid derivatives.

- Optimize reaction conditions (e.g., catalyst selection, solvent polarity, temperature) to minimize side products like unreacted pyrrole intermediates .

- Validate purity via HPLC (≥95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H NMR (to identify pyrrole protons at δ 6.5–7.2 ppm) and IR spectroscopy (C=O stretch at ~1700 cm) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under inert atmospheres .

Intermediate Research Questions

Q. Q3. How does the electronic environment of the pyrrole ring influence the reactivity of this compound?

Methodological Answer:

- Conduct computational modeling (DFT) to map electron density on the pyrrole nitrogen and carbonyl group .

- Experimentally probe reactivity via electrophilic substitution (e.g., nitration) and monitor regioselectivity using LC-MS .

- Compare results with methyl pyrazole-carboxylate analogs to isolate electronic vs. steric effects .

Q. Q4. What strategies mitigate instability of this compound in aqueous media?

Methodological Answer:

- Perform pH-dependent stability studies (pH 2–12) with UV-Vis spectroscopy to identify degradation pathways .

- Introduce stabilizing groups (e.g., electron-withdrawing substituents on the benzoate ring) and test shelf life via accelerated aging experiments (40°C/75% RH) .

- Use lyophilization for long-term storage if hydrolytic degradation is observed .

Advanced Research Questions

Q. Q5. How can contradictions in biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Cross-validate assays: Compare IC values across enzyme inhibition (e.g., kinase assays) and cell viability (MTT) studies .

- Investigate batch-to-batch variability by analyzing impurity profiles (HPLC-MS) and correlating with bioactivity outliers .

- Apply multivariate analysis (PCA) to decouple structural variables (e.g., substituent position) from biological outcomes .

Q. Q6. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer:

- Design microcosm experiments to track degradation products in soil/water systems using C-labeled analogs and LC-HRMS .

- Assess photolytic stability via UV irradiation (λ = 300–400 nm) and monitor byproducts with GC-MS .

- Model bioaccumulation potential using log measurements (shake-flask method) and quantitative structure-activity relationships (QSAR) .

Q. Q7. How can researchers address discrepancies in computational vs. experimental solubility data for this compound?

Methodological Answer:

- Validate computational predictions (e.g., COSMO-RS) with experimental shake-flask solubility tests in 8–10 solvents .

- Analyze crystal structure (XRD) to identify polymorphic forms affecting solubility .

- Apply Hansen solubility parameters to refine solvent selection for recrystallization .

Methodological Considerations for Data Interpretation

Q. Key Table: Common Pitfalls and Solutions in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.